Lipophilicity (cLogP) Differentiation: 5-Methyl vs. 5-Ethyl Oxadiazole Substituent
The target compound carries a 5-methyl substituent on the 1,2,4-oxadiazole ring. Its direct 5-ethyl analog, (5-ethyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine (CAS 1153835-19-8), exhibits a higher computed XLogP3-AA of 1.6 [1] versus a predicted LogP of approximately 1.0–1.3 for the 5-methyl variant based on fragment-based estimation . This LogP difference of 0.3–0.6 units corresponds to an approximately 2- to 4-fold difference in 1-octanol/water partition coefficient, directly impacting membrane permeability, aqueous solubility, and nonspecific protein binding in biochemical and cell-based assays [2].
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | Predicted LogP ~1.0–1.3 (5-methyl substituent; C₁₀H₁₁N₃O, MW 189.21) |
| Comparator Or Baseline | (5-Ethyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine: XLogP3-AA = 1.6 (PubChem computed); C₁₁H₁₃N₃O, MW 203.24 |
| Quantified Difference | ΔLogP ≈ +0.3 to +0.6 (2- to 4-fold higher lipophilicity for ethyl analog) |
| Conditions | Computed via XLogP3 and fragment-based algorithms; experimental logP not available for either compound. |
Why This Matters
Lower LogP of the 5-methyl compound may translate to reduced phospholipidosis risk and improved developability profiles relative to higher-alkyl analogs, a key differentiator for teams selecting building blocks for oral bioavailability optimization.
- [1] PubChem. (5-Ethyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine, CID 43559336. XLogP3-AA: 1.6. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/43559336 View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. DOI: 10.1517/17460441003605098 View Source
